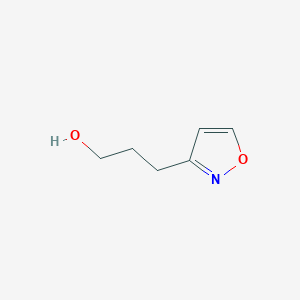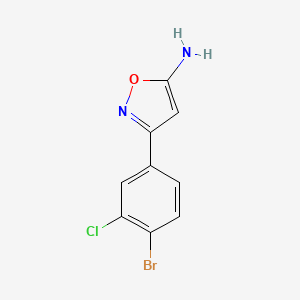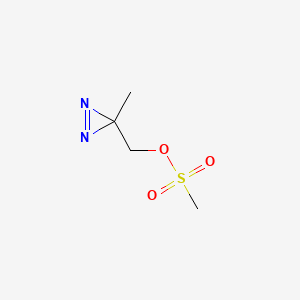
(3-methyl-3H-diazirin-3-yl)methyl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-methyl-3H-diazirin-3-yl)methyl methanesulfonate is a chemical compound known for its unique structure and reactivity. It features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is often used in photochemistry and bioconjugation due to its ability to form reactive intermediates upon exposure to light.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-3H-diazirin-3-yl)methyl methanesulfonate typically involves the reaction of diazirine precursors with methanesulfonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate group. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is usually performed at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(3-methyl-3H-diazirin-3-yl)methyl methanesulfonate undergoes various types of chemical reactions, including:
Photolysis: Upon exposure to UV light, the diazirine ring opens to form a reactive carbene intermediate.
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Photolysis: UV light sources, typically in the range of 300-400 nm.
Nucleophilic Substitution: Nucleophiles like amines, alcohols, and thiols in solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Photolysis: Reactive carbene intermediates that can insert into C-H or N-H bonds.
Nucleophilic Substitution: Substituted products where the methanesulfonate group is replaced by the nucleophile.
Oxidation: Sulfonic acids.
Reduction: Sulfides.
科学研究应用
(3-methyl-3H-diazirin-3-yl)methyl methanesulfonate is widely used in scientific research due to its versatility:
Chemistry: Used in photochemical studies to generate reactive intermediates for various synthetic applications.
Biology: Employed in bioconjugation techniques to label biomolecules with photoactivatable groups.
Medicine: Investigated for its potential in drug delivery systems where controlled release is triggered by light.
Industry: Utilized in the development of photoresists and other materials that require precise patterning.
作用机制
The primary mechanism of action for (3-methyl-3H-diazirin-3-yl)methyl methanesulfonate involves the formation of a reactive carbene intermediate upon exposure to UV light. This carbene can insert into various chemical bonds, making it a powerful tool for modifying molecules. The molecular targets and pathways involved depend on the specific application, but generally, the carbene intermediate reacts with nearby functional groups to form covalent bonds.
相似化合物的比较
Similar Compounds
- (3-phenyl-3H-diazirin-3-yl)methyl methanesulfonate
- (3-ethyl-3H-diazirin-3-yl)methyl methanesulfonate
- (3-methyl-3H-diazirin-3-yl)methyl tosylate
Uniqueness
(3-methyl-3H-diazirin-3-yl)methyl methanesulfonate is unique due to its specific reactivity and stability. Compared to other diazirine compounds, it offers a balance between stability and reactivity, making it suitable for a wide range of applications. Its methanesulfonate group also provides a good leaving group for nucleophilic substitution reactions, enhancing its versatility in synthetic chemistry.
属性
分子式 |
C4H8N2O3S |
|---|---|
分子量 |
164.19 g/mol |
IUPAC 名称 |
(3-methyldiazirin-3-yl)methyl methanesulfonate |
InChI |
InChI=1S/C4H8N2O3S/c1-4(5-6-4)3-9-10(2,7)8/h3H2,1-2H3 |
InChI 键 |
JGXQCKFDXPHPMM-UHFFFAOYSA-N |
规范 SMILES |
CC1(N=N1)COS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



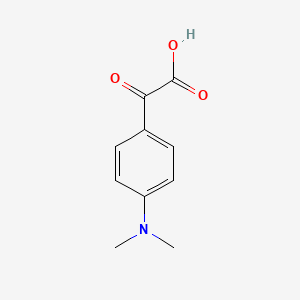
![2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13536228.png)
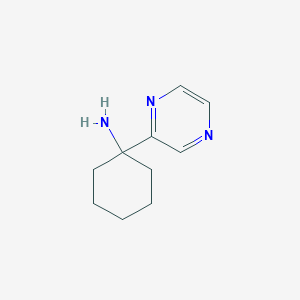
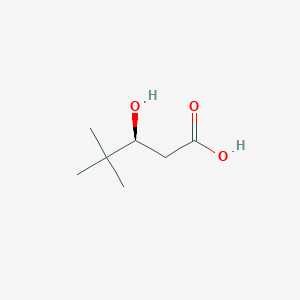
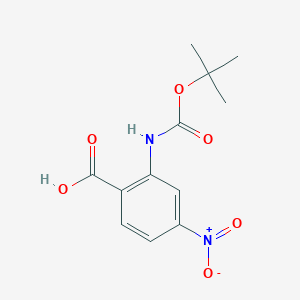
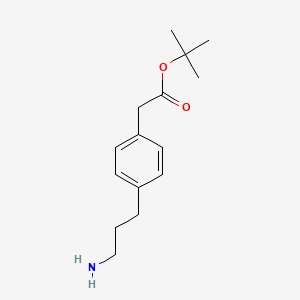
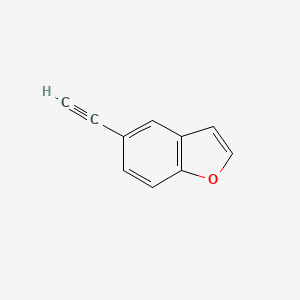
![8-Oxabicyclo[3.2.1]octan-2-amine](/img/structure/B13536260.png)
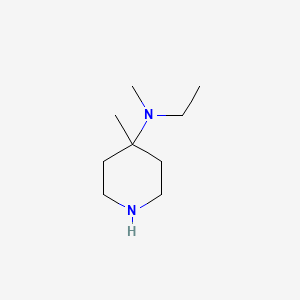
![N-tert-butyl-N-[(1r,4r)-4-(2-oxopropyl)cyclohexyl]carbamate](/img/structure/B13536264.png)

